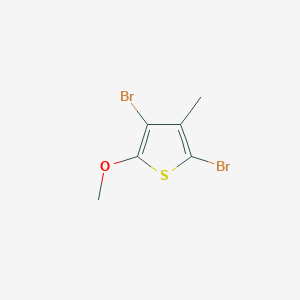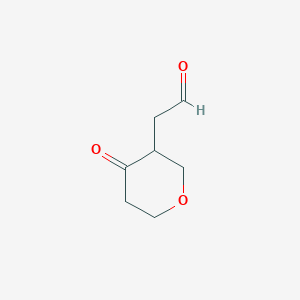
2-(4-Oxooxan-3-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2-(4-Oxooxan-3-yl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of tetrahydrofuran derivatives. For instance, the oxidation of tetrahydro-3-furanmethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of tetrahydrofuran derivatives. This process can be carried out in the presence of catalysts such as palladium on carbon (Pd/C) under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
2-(4-Oxooxan-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Oxooxan-3-yl)acetic acid.
Reduction: 2-(4-Oxooxan-3-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Oxooxan-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of 2-(4-Oxooxan-3-yl)acetaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its potential biological activity and applications in medicinal chemistry .
相似化合物的比较
Similar Compounds
Indole-3-acetaldehyde: Another aldehyde with a different ring structure, known for its role in plant growth regulation.
(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: A compound with a similar aldehyde functional group but different ring structure and properties
Uniqueness
2-(4-Oxooxan-3-yl)acetaldehyde is unique due to its tetrahydrofuran ring structure, which imparts distinct chemical properties and reactivity compared to other aldehydes. This uniqueness makes it valuable in specific synthetic applications and research contexts .
属性
分子式 |
C7H10O3 |
|---|---|
分子量 |
142.15 g/mol |
IUPAC 名称 |
2-(4-oxooxan-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H10O3/c8-3-1-6-5-10-4-2-7(6)9/h3,6H,1-2,4-5H2 |
InChI 键 |
DVABWVVZARLLFJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(C1=O)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


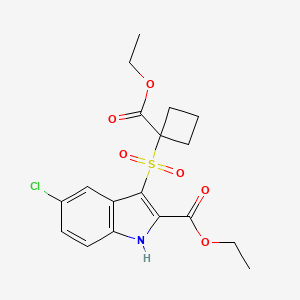
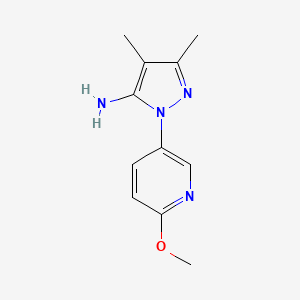
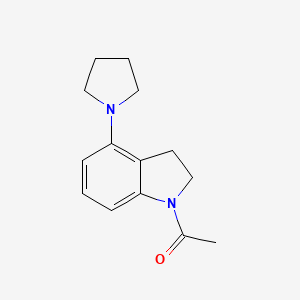
![1-[2-(Cyclopropylmethoxy)phenyl]piperazine](/img/structure/B13878100.png)
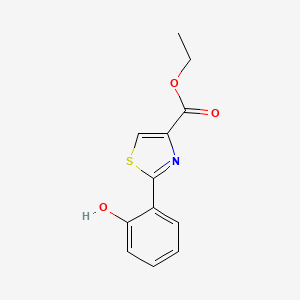
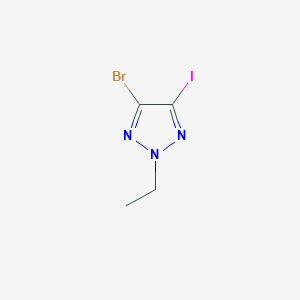

![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B13878119.png)

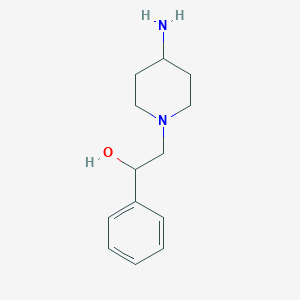
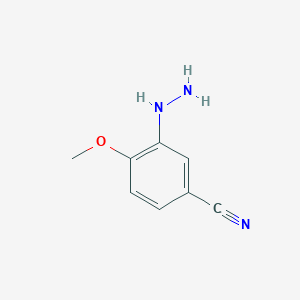
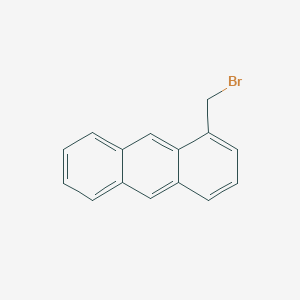
![propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13878151.png)
